molecular formula C18H21ClN4O2S B404565 7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 331841-38-4

7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B404565
CAS No.: 331841-38-4
M. Wt: 392.9g/mol
InChI Key: URBPBTWRCSIZJA-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methyl group, and a pentylsulfanyl group attached to a purine core. The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with 2-chlorobenzyl chloride in the presence of a base, followed by the introduction of the pentylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its purine core.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are effective.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, often enzymes or receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The chlorobenzyl and pentylsulfanyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 7-benzyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-chlorobenzyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-chlorobenzyl)-3-ethyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity in substitution reactions, while the pentylsulfanyl group provides additional hydrophobic interactions that can be crucial for binding to biological targets.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c1-3-4-7-10-26-18-20-15-14(16(24)21-17(25)22(15)2)23(18)11-12-8-5-6-9-13(12)19/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPBTWRCSIZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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